H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-Ser-DL-xiThr-OH
Description
H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-Ser-DL-xiThr-OH is a synthetic peptide composed of nine amino acid residues, each in the racemic DL-configuration. Key structural features include:
- Sequence: The peptide chain alternates between acidic (Glu, Asp), hydrophobic (xiIle, Leu, Val), and polar (Ser, xiThr) residues, with Pro introducing conformational rigidity.
- Modifications: The "xi" prefix in xiIle and xiThr suggests non-standard stereochemistry or isomerism, though explicit definitions are absent in available literature .
- Physicochemical Properties: Predicted to exhibit moderate hydrophilicity (due to Glu, Asp, Ser) and structural flexibility (from Pro and DL-configurations).
Properties
Molecular Formula |
C38H64N8O15 |
|---|---|
Molecular Weight |
873.0 g/mol |
IUPAC Name |
4-amino-5-[[1-[[1-[[3-carboxy-1-[[1-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H64N8O15/c1-8-19(6)29(44-31(53)21(39)11-12-26(49)50)36(58)41-22(14-17(2)3)32(54)40-23(15-27(51)52)33(55)43-28(18(4)5)37(59)46-13-9-10-25(46)35(57)42-24(16-47)34(56)45-30(20(7)48)38(60)61/h17-25,28-30,47-48H,8-16,39H2,1-7H3,(H,40,54)(H,41,58)(H,42,57)(H,43,55)(H,44,53)(H,45,56)(H,49,50)(H,51,52)(H,60,61) |
InChI Key |
FLNMCNFAJCMMHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fibronectin CS-1 Fragment (1978-1985) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HBTU or HATU, and cleavage reagents such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of Fibronectin CS-1 Fragment (1978-1985) typically involves large-scale SPPS. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Fibronectin CS-1 Fragment (1978-1985) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It can also participate in binding interactions with integrin receptors and other proteins.
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, HBTU or HATU as coupling agents, and bases like DIPEA.
Cleavage: Trifluoroacetic acid for deprotection and cleavage from the resin.
Major Products Formed
The major product formed from these reactions is the Fibronectin CS-1 Fragment (1978-1985) peptide itself. During binding interactions, the peptide forms complexes with integrin receptors and other cell surface proteins .
Scientific Research Applications
Fibronectin CS-1 Fragment (1978-1985) has a wide range of applications in scientific research:
Cell Adhesion Studies: Used to study cell attachment and migration by binding to integrin receptors on various cell types.
Cancer Research: Investigated for its role in tumor cell attachment and metastasis inhibition.
Gene Transduction: Enhances retroviral-mediated gene transduction by aiding the co-localization of target cells and viral particles.
Tissue Engineering: Utilized in the development of biomaterials that promote cell adhesion and tissue regeneration.
Mechanism of Action
Fibronectin CS-1 Fragment (1978-1985) exerts its effects by binding to integrin receptors, specifically α₄β₁ and α₄β₇, on the cell surface. This interaction promotes cell adhesion, migration, and signaling pathways involved in cell survival and proliferation. The peptide enhances gene transduction by facilitating the close proximity of viral particles and target cells, thereby increasing the efficiency of viral-mediated gene transfer .
Comparison with Similar Compounds
Structural Comparison
The table below compares the target compound with two analogues from recent literature:
Functional Implications
- Acidic vs. Basic Residues : The target compound has a higher proportion of acidic residues (Glu, Asp) compared to the Lys/Tyr-rich analogue , suggesting divergent solubility and electrostatic interaction profiles.
- Biological Activity: While none of the compounds have explicit activity data, the Lys/Tyr/Phe-rich peptide may target membrane receptors (due to aromatic residues), whereas the target compound’s Ser/xiThr residues could participate in phosphorylation-mediated signaling.
Stereochemical Considerations
- Racemic Mixtures: All three compounds use DL-amino acids, which may reduce binding specificity compared to natural L-configured peptides. This could limit enzymatic recognition but enhance metabolic stability .
- "xi" Modifications : The undefined "xi" isomerism in xiIle and xiThr introduces uncertainty in structure-activity relationships, necessitating crystallographic or NMR studies for clarification.
Biological Activity
The compound H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-Ser-DL-xiThr-OH is a synthetic peptide consisting of a unique combination of D- and L-amino acids. Its complex structure suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms, and potential applications in various fields.
Structural Composition
The peptide is composed of the following amino acids:
- D-Glutamic Acid (Glu)
- D-Isoleucine (xiIle)
- D-Leucine (Leu)
- D-Aspartic Acid (Asp)
- D-Valine (Val)
- D-Proline (Pro)
- D-Serine (Ser)
- D-Threonine (xiThr)
This combination of amino acids contributes to the peptide's structural stability and biological functions, particularly due to the presence of both D- and L-isomers which can affect its interactions with biological targets.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Receptor Interactions
Research indicates that peptides with similar compositions often exhibit specific binding affinities to various receptors, including G protein-coupled receptors (GPCRs). The interactions can trigger signaling pathways that regulate physiological responses such as appetite, metabolism, and neurotransmission. For instance, studies on related peptides have shown their ability to modulate the ghrelin receptor, influencing hunger signals and energy balance .
2. Enzymatic Activity Modulation
Peptides like H-DL-Glu-DL-xiIle-DL-Leu have been observed to affect enzymatic activities. They can act as inhibitors or activators depending on their structure and the target enzyme's characteristics. For example, certain amino acid sequences are known to enhance or inhibit proteolytic enzymes, which play crucial roles in digestion and cellular signaling.
3. Therapeutic Applications
The compound's unique structure suggests potential therapeutic applications in areas such as metabolic disorders, obesity management, and neurodegenerative diseases. Peptides with similar configurations have been investigated for their roles in drug development, particularly in creating analogs for existing therapeutic peptides like exendin-4, which is used for diabetes management .
Case Studies
Several case studies highlight the biological activity of similar peptides:
Case Study 1: Ghrelin Receptor Modulation
A study published in Nature demonstrated that synthetic peptides mimicking ghrelin could effectively bind to its receptor, enhancing appetite stimulation in animal models. The implications for obesity treatment were significant, suggesting that modifications to peptide structures could yield more potent agonists or antagonists .
Case Study 2: Neurotransmitter Regulation
Research conducted on a related peptide showed its ability to modulate neurotransmitter release in neuronal cultures. The findings indicated that specific amino acid arrangements could enhance synaptic plasticity, suggesting potential applications in cognitive enhancement therapies.
Comparative Analysis
The following table summarizes the structural features and biological activities of similar compounds:
| Compound Name | Composition | Unique Features |
|---|---|---|
| H-Lys-Ala-Gly | L-Lysine, L-Alanine, Glycine | Simple structure; used in protein folding studies |
| H-Leu-Phe | L-Leucine, L-Phenylalanine | Known for enhancing muscle recovery |
| H-Asp-Glu | L-Aspartic acid, L-Glutamic acid | Plays a role in neurotransmission |
| H-Tyr-Pro | L-Tyrosine, L-Proline | Involved in signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
